

Technical Guide: Safety and Handling of 2-Chlorophenyl 5-bromo-2-furoate

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Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519

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Executive Summary & Chemical Identity

2-Chlorophenyl 5-bromo-2-furoate (CAS: 494830-75-0) is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery. Structurally, it consists of a 5-bromofuran-2-carbonyl core esterified with 2-chlorophenol.

Critical Technical Insight: This compound is not merely a passive intermediate; it functions chemically as an activated ester. The electron-withdrawing nature of the 2-chlorophenyl group (leaving group pKa ~8.5) renders the carbonyl carbon highly electrophilic compared to standard alkyl esters. Consequently, it exhibits heightened sensitivity to nucleophilic attack (hydrolysis/aminolysis) and requires stricter moisture control than typical furoates.

Property	Data
CAS Number	494830-75-0
Molecular Formula	C ₁₁ H ₆ BrClO ₃
Molecular Weight	317.52 g/mol
Physical State	Solid (typically off-white to pale brown powder)
Solubility	Soluble in DMSO, DMF, DCM; Poorly soluble in water
Reactivity Profile	Susceptible to hydrolysis; Light-sensitive (C-Br bond)

Hazard Identification & Toxicology (Read-Across Analysis)

Note: Specific toxicological data for this exact ester is limited. The following profile is synthesized based on the hydrolysis products (5-bromo-2-furoic acid and 2-chlorophenol) and functional group analysis.

Core Hazards

- Skin & Eye Irritation (Category 2/2A): The compound is an irritant.[1] Upon contact with mucous membranes or moisture on the skin, partial hydrolysis releases 2-chlorophenol, a known skin irritant with a penetrating, medicinal odor.
- Respiratory Sensitization: Inhalation of dust may cause severe respiratory tract irritation due to the furan ring and potential phenolic release.
- Lachrymator Potential: While not a classic lachrymator like benzyl halides, the hydrolysis products can cause significant ocular distress.

Degradation Risks

In the presence of moisture or basic conditions, the compound degrades into:

- 5-Bromo-2-furoic acid: Corrosive/Irritant.[1][2]
- 2-Chlorophenol: Toxic if swallowed/inhaled; readily absorbed through skin.

Storage & Stability Protocols

Objective: Prevent spontaneous hydrolysis and photolytic dehalogenation.

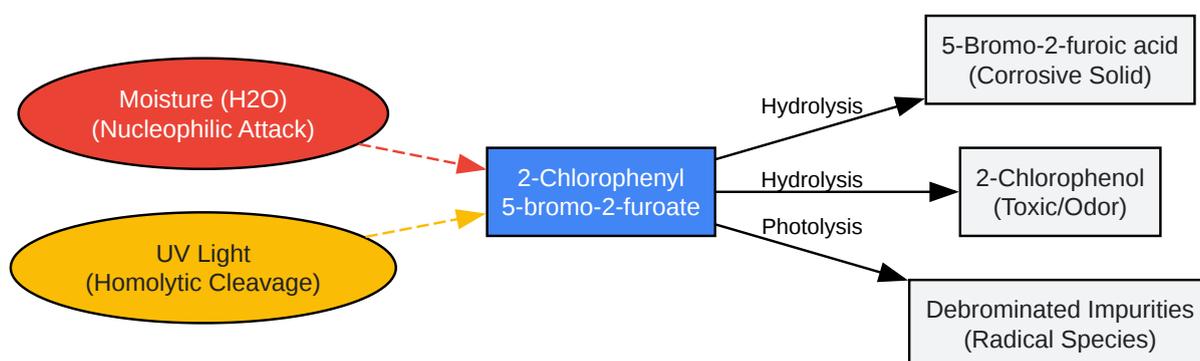
Environmental Control

- Temperature: Store at 2–8°C (Refrigerated).
- Atmosphere: Store under Inert Gas (Argon/Nitrogen). The activated ester linkage is moisture-sensitive.

- Light: Protect from light. The C-Br bond on the furan ring is susceptible to radical cleavage under UV exposure, leading to discoloration and impurity formation.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that necessitate the strict storage conditions described above.



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Figure 1: Degradation pathways showing susceptibility to hydrolysis (releasing toxic phenol) and photolysis.

Handling & Experimental Workflow

Trustworthiness: This protocol assumes the compound is used as an acylating agent or Suzuki coupling partner.

Personal Protective Equipment (PPE)

- Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.
- Hands: Double nitrile gloves (0.11 mm min). Rationale: Chlorophenols (hydrolysis product) can permeate standard latex; double gloving provides a buffer against breakthrough.
- Eyes: Chemical splash goggles.

Weighing and Transfer (Step-by-Step)

- Equilibration: Allow the refrigerated container to reach room temperature before opening.
 - Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis.
- Containment: Weigh inside a chemical fume hood. If high precision (<10 mg) is required, use a static-free spatula to prevent powder scattering.
- Solvent Choice:
 - Preferred: Anhydrous DCM, THF, or DMF.
 - Avoid: Alcohols (Methanol/Ethanol) unless transesterification is the desired reaction. The 2-chlorophenyl group will readily exchange with primary alcohols.

Reaction Monitoring

- TLC Visualization: UV active (254 nm).
- Stain: KMnO₄ (oxidizes the furan ring).
- Note: If the reaction mixture turns distinctively yellow/brown rapidly, check for dehalogenation or furan ring opening (often caused by excessive heat or strong acids).

Emergency Response & Disposal

Spill Management

Scenario: Powder spill on benchtop.

- Evacuate: Clear the immediate area if dust is airborne.^{[1][2]}
- PPE Up: Don protective eyewear and double gloves.
- Neutralization: Cover the spill with a weak base (Sodium Carbonate) mixed with an inert absorbent (vermiculite).

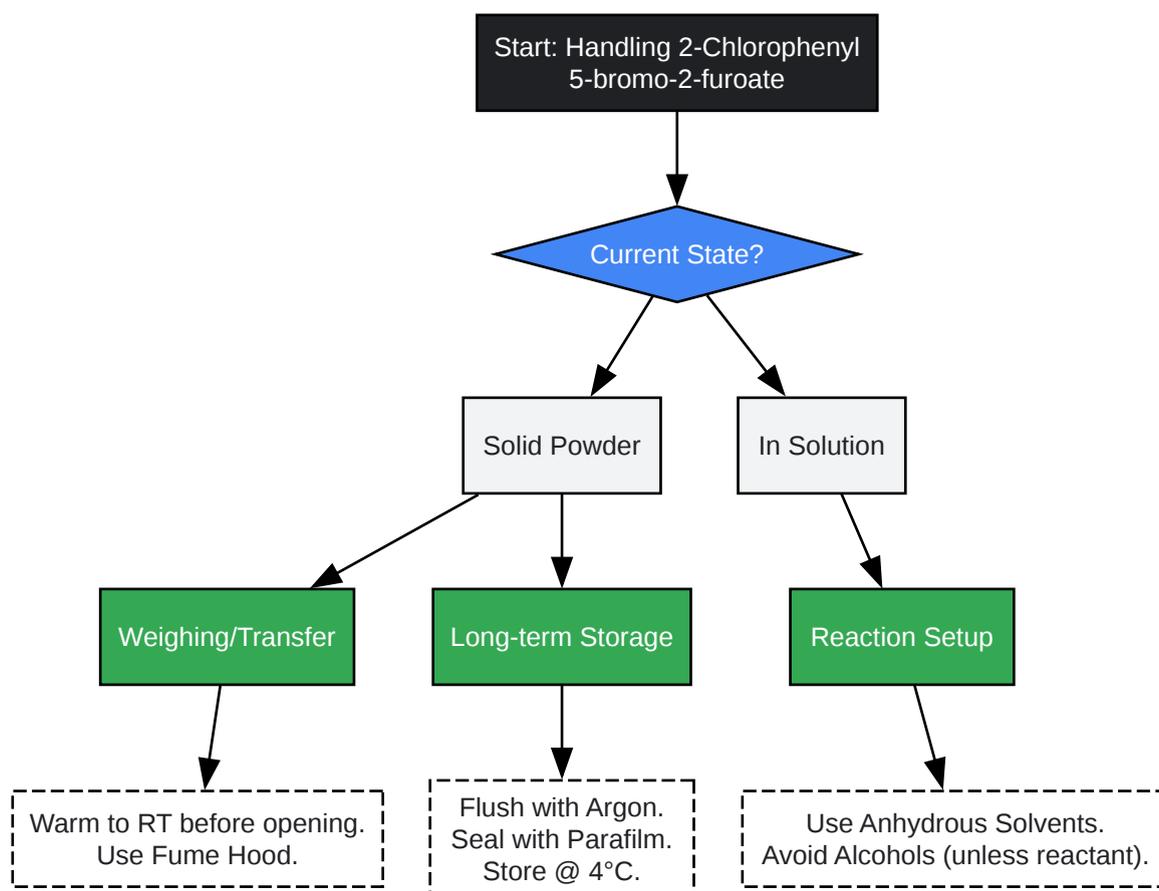
- Logic: This neutralizes any free acid generated and sequesters the phenol.
- Clean: Sweep into a biohazard/chemical waste bag. Wipe surface with 70% Ethanol, then soap and water.

Waste Disposal

- Classification: Halogenated Organic Waste.
- Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) due to the furan ring's flammability profile.
- Labeling: Clearly mark as containing "Halogenated Furan" and "Potential Phenolic Residue."

Handling Decision Tree

Use this logic flow to determine the safe handling mode based on your experimental state.



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Figure 2: Decision matrix for safe handling operations ensuring compound integrity and operator safety.

References

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [\[Link\]](#)
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